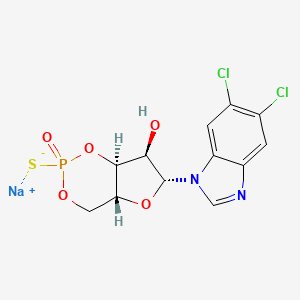

Sp-5,6-Dcl-cbimps

説明

BenchChem offers high-quality Sp-5,6-Dcl-cbimps suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sp-5,6-Dcl-cbimps including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C12H10Cl2N2NaO5PS |

|---|---|

分子量 |

419.2 g/mol |

IUPAC名 |

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |

InChIキー |

LXTHVPHQPNCKKG-MOBMELGVSA-M |

異性体SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |

正規SMILES |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sp-5,6-DCl-cBIMPS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its chemical properties, including high lipophilicity and resistance to hydrolysis by phosphodiesterases, make it a superior tool for studying PKA-mediated signaling pathways in intact cells compared to other cAMP analogs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Sp-5,6-DCl-cBIMPS, including its molecular interactions, cellular effects, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Potent and Specific PKA Activation

Sp-5,6-DCl-cBIMPS functions as a direct activator of PKA.[1] PKA is a key enzyme in cellular signaling, and its activation initiates a cascade of phosphorylation events that regulate a multitude of cellular processes. The specificity of Sp-5,6-DCl-cBIMPS for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (cGMP-PK), allows for the targeted investigation of PKA-specific pathways.

Interaction with PKA Isozymes

PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of a cAMP analog like Sp-5,6-DCl-cBIMPS to the regulatory subunits, the catalytic subunits are released in their active form. Sp-5,6-DCl-cBIMPS exhibits a preference for the type II isoform of PKA (PKA II).

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Sp-5,6-DCl-cBIMPS with PKA. It is important to note that while the potency of Sp-5,6-DCl-cBIMPS is well-established, precise activation constants from the primary literature were not fully accessible in the conducted search.

| Parameter | Value | Target | Cell/System | Notes | Reference |

| Synergistic EC50 | 8.5 µM (for N6-Phe-cAMP) | PKA II | T84 cells | This value reflects the EC50 of N6-Phe-cAMP in the presence of 400 nM Sp-5,6-DCl-cBIMPS, demonstrating a synergistic activation of PKA II. The intrinsic EC50 of Sp-5,6-DCl-cBIMPS was not specified. |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the activity of Sp-5,6-DCl-cBIMPS.

In Vitro PKA Activity Assay

This protocol outlines a non-radioactive, ELISA-based method to measure PKA activity in the presence of Sp-5,6-DCl-cBIMPS.

Materials:

-

Purified PKA enzyme

-

Sp-5,6-DCl-cBIMPS

-

PKA substrate peptide (pre-coated on a microplate)

-

ATP

-

Kinase Assay Buffer

-

Phospho-specific PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Sp-5,6-DCl-cBIMPS in Kinase Assay Buffer.

-

Add the purified PKA enzyme to the wells of the substrate-coated microplate.

-

Add the Sp-5,6-DCl-cBIMPS dilutions to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 90 minutes).

-

Wash the plate to remove unbound reagents.

-

Add the phospho-specific PKA substrate antibody to each well and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate and wash the plate.

-

Add TMB substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity.

Cellular Assay: Inhibition of Platelet Aggregation

This protocol describes a method to assess the effect of Sp-5,6-DCl-cBIMPS on platelet aggregation in intact human platelets.

Materials:

-

Freshly isolated human platelets

-

Sp-5,6-DCl-cBIMPS

-

Thrombin (or another platelet agonist)

-

Platelet aggregometer

-

Tyrode's buffer

Procedure:

-

Prepare a suspension of washed human platelets in Tyrode's buffer.

-

Pre-incubate the platelet suspension with varying concentrations of Sp-5,6-DCl-cBIMPS or vehicle control for a specified time.

-

Place the platelet suspension in the aggregometer cuvette.

-

Induce platelet aggregation by adding a known concentration of thrombin.

-

Monitor the change in light transmittance over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Compare the aggregation curves of platelets treated with Sp-5,6-DCl-cBIMPS to the control to determine the inhibitory effect.

Signaling Pathway and Experimental Workflow Visualizations

PKA Signaling Pathway Activated by Sp-5,6-DCl-cBIMPS

Caption: PKA signaling pathway initiated by Sp-5,6-DCl-cBIMPS.

Experimental Workflow for Characterizing Sp-5,6-DCl-cBIMPS Activity

Caption: Generalized workflow for investigating Sp-5,6-DCl-cBIMPS.

Cellular Effects and Applications

The potent and specific activation of PKA by Sp-5,6-DCl-cBIMPS leads to a variety of cellular effects, making it a valuable tool in several research areas.

-

Platelet Aggregation: Sp-5,6-DCl-cBIMPS inhibits platelet aggregation induced by agonists like thrombin. This is achieved through the PKA-mediated phosphorylation of key regulatory proteins in platelets.

-

Insulin Secretion: It has been shown to stimulate the release of insulin from pancreatic islet cells.

-

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation: Sp-5,6-DCl-cBIMPS is more effective than other cAMP analogs in inducing the phosphorylation of VASP, a major substrate of PKA in platelets.

-

Chloride Secretion: In T84 cells, Sp-5,6-DCl-cBIMPS has been used to study the role of PKA in regulating chloride secretion.

Role of Exchange Protein Activated by cAMP (Epac)

The initial inquiry included the potential interaction of Sp-5,6-DCl-cBIMPS with Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small GTPase Rap1. However, the comprehensive literature search did not yield direct evidence of Sp-5,6-DCl-cBIMPS binding to or activating Epac. The available data strongly indicates that Sp-5,6-DCl-cBIMPS is a highly specific activator of PKA. Therefore, its use as a tool to delineate PKA-specific signaling pathways from Epac-mediated pathways is a key application.

Conclusion

Sp-5,6-DCl-cBIMPS is an invaluable research tool for the specific and potent activation of PKA in both cell-free and intact cell systems. Its favorable chemical properties and high specificity allow for the precise dissection of PKA-mediated signaling cascades. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize Sp-5,6-DCl-cBIMPS in their investigations into the diverse roles of PKA in cellular physiology and pathophysiology. Further research is warranted to determine its precise activation constants for different PKA isozymes and to definitively rule out any off-target effects on other signaling proteins.

References

An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent Activator of cAMP-Dependent Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a highly potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Its chemical structure, characterized by a dichlorinated benzimidazole ring and a phosphorothioate modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases, making it a superior tool for studying cAMP-mediated signaling pathways in intact cells compared to traditional cAMP analogs.[1][2] This guide provides a comprehensive overview of the technical details of Sp-5,6-DCl-cBIMPS, including its mechanism of action, key biological effects, and detailed experimental protocols.

Core Properties and Mechanism of Action

Sp-5,6-DCl-cBIMPS is a structural analog of cyclic adenosine monophosphate (cAMP) and functions as a direct agonist of PKA.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of an agonist, such as cAMP or Sp-5,6-DCl-cBIMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These free catalytic subunits can then phosphorylate downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular responses.

A key advantage of Sp-5,6-DCl-cBIMPS is its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG). Furthermore, its phosphorothioate modification makes it resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation of PKA.

Quantitative Data

| Parameter | Observation | Cell/System Type | Reference |

| PKA Activation | Potent and specific activator of purified PKA and PKA in platelet membranes. | Purified enzyme, Human platelet membranes | |

| Insulin Release | More potent stimulus for insulin release than 8-bromo-cAMP. A ten-fold higher concentration of 8-bromo-cAMP was needed to elicit a similar effect. | Isolated rat pancreatic islets | |

| Platelet Aggregation | Pretreatment with Sp-5,6-DCl-cBIMPS prevented thrombin-induced platelet aggregation. | Intact human platelets |

Key Biological Effects and Signaling Pathways

Stimulation of Insulin Release

Sp-5,6-DCl-cBIMPS is a potent secretagogue of insulin from pancreatic β-cells. The activation of PKA by Sp-5,6-DCl-cBIMPS enhances glucose-stimulated insulin secretion. This occurs through the potentiation of the KATP channel-independent pathway of glucose signaling. PKA activation leads to the mobilization of intracellular calcium and an increase in the exocytosis of insulin-containing granules.

Inhibition of Platelet Aggregation

In human platelets, Sp-5,6-DCl-cBIMPS mimics the effects of cAMP-elevating agents like prostaglandin E1, leading to the phosphorylation of key substrate proteins such as the vasodilator-stimulated phosphoprotein (VASP). This PKA-mediated phosphorylation cascade ultimately inhibits platelet activation and aggregation induced by agonists like thrombin.

Experimental Protocols

The following are generalized protocols for key experiments involving Sp-5,6-DCl-cBIMPS. For precise concentrations, incubation times, and specific reagents, it is imperative to consult the primary literature, such as Sandberg et al., 1991 and Laychock, 1993.

PKA Activity Assay

This protocol outlines a typical in vitro kinase assay to measure the activation of PKA by Sp-5,6-DCl-cBIMPS.

Methodology:

-

Prepare Reagents:

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Purified PKA enzyme.

-

PKA substrate (e.g., Kemptide).

-

Stock solution of Sp-5,6-DCl-cBIMPS in a suitable solvent (e.g., DMSO).

-

ATP solution containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection.

-

-

Reaction Setup:

-

In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, PKA enzyme, PKA substrate, and varying concentrations of Sp-5,6-DCl-cBIMPS.

-

Pre-incubate for a short period at 30°C.

-

-

Initiate Reaction:

-

Add the ATP solution to initiate the phosphorylation reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding a stop solution (e.g., EDTA solution or denaturing sample buffer).

-

-

Detection and Quantification:

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Antibody-based method (ELISA): Use a phospho-specific antibody that recognizes the phosphorylated substrate to quantify the product via a colorimetric or fluorescent readout.

-

Glucose-Stimulated Insulin Release Assay

This protocol describes how to measure the effect of Sp-5,6-DCl-cBIMPS on insulin secretion from isolated pancreatic islets.

Methodology:

-

Islet Isolation:

-

Isolate pancreatic islets from a suitable animal model (e.g., rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

-

Pre-incubation:

-

Pre-incubate the isolated islets in a buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal rate of insulin secretion.

-

-

Stimulation:

-

Divide the islets into experimental groups.

-

Incubate the islets in buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations, in the presence or absence of varying concentrations of Sp-5,6-DCl-cBIMPS.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection:

-

At the end of the incubation, collect the supernatant containing the secreted insulin.

-

-

Insulin Measurement:

-

Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.

-

-

Normalization (Optional but Recommended):

-

Lyse the islets to determine their total protein or DNA content.

-

Normalize the amount of secreted insulin to the total protein or DNA content to account for variations in islet number and size.

-

Platelet Aggregation Assay

This protocol details the measurement of the inhibitory effect of Sp-5,6-DCl-cBIMPS on platelet aggregation using light transmission aggregometry.

Methodology:

-

Platelet Preparation:

-

Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.

-

Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

-

Aggregation Measurement:

-

Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer and set the 0% aggregation baseline.

-

Pre-incubate the PRP with varying concentrations of Sp-5,6-DCl-cBIMPS or vehicle control for a specified time.

-

Add a platelet agonist (e.g., thrombin, ADP, or collagen) to induce aggregation.

-

-

Data Acquisition and Analysis:

-

Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

The aggregometer software records the aggregation curve.

-

Calculate the percentage of maximal aggregation for each concentration of Sp-5,6-DCl-cBIMPS.

-

Plot the percentage of inhibition against the log concentration of Sp-5,6-DCl-cBIMPS to generate a dose-response curve and determine the IC50 value.

-

Conclusion

Sp-5,6-DCl-cBIMPS is an invaluable research tool for the investigation of cAMP/PKA-mediated signaling pathways. Its high potency, specificity, and metabolic stability make it a reliable agent for activating PKA in a controlled manner in cellular and biochemical assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the diverse roles of PKA in cellular physiology and pathophysiology. For the most accurate and reproducible results, adherence to the detailed methodologies outlined in the primary scientific literature is strongly recommended.

References

- 1. Glucose-stimulated signaling pathways in biphasic insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sp-5,6-Dcl-cBIMPS as a Protein Kinase A (PKA) Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS), a potent and highly specific cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). This document details its mechanism of action, biochemical properties, and applications in research, with a focus on experimental protocols and data presentation. Included are detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key effector of the second messenger cyclic adenosine monophosphate (cAMP).[1] The PKA signaling pathway is integral to a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation.[2][3] Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention.

Sp-5,6-Dcl-cBIMPS is a chemically modified analog of cAMP designed for potent and specific activation of PKA in both cell-free systems and intact cells.[4] Its unique chemical structure, featuring a dichlorinated benzimidazole ring and a phosphorothioate modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs).[4] These properties allow it to efficiently cross cell membranes and maintain sustained intracellular concentrations, making it a superior tool for studying PKA signaling compared to other cAMP analogs.

Mechanism of Action

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of an activator, such as cAMP or Sp-5,6-Dcl-cBIMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated C subunits can then phosphorylate specific substrate proteins on serine or threonine residues, initiating a downstream signaling cascade.

Sp-5,6-Dcl-cBIMPS exhibits a preference for the 'B' binding site on the type II regulatory subunit (RII) of PKA. This site-selectivity can be exploited in combination with other cAMP analogs to synergistically activate PKA type II isozymes.

Quantitative Data

The potency of Sp-5,6-Dcl-cBIMPS as a PKA activator has been characterized in various systems. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Notes | Reference |

| Ka (PKA Type I) | 7.6 nM | Bovine | Activation constant for the purified holoenzyme. | --INVALID-LINK-- |

| Ka (PKA Type II) | 110 nM | Bovine | Activation constant for the purified holoenzyme. | --INVALID-LINK-- |

| EC50 (VASP Phosphorylation) | ~1 µM | Intact Human Platelets | Effective concentration for 50% maximal phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). | --INVALID-LINK-- |

Signaling Pathways

Sp-5,6-Dcl-cBIMPS activates the canonical PKA signaling pathway, which involves a cascade of events from receptor activation to gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Sp-5,6-Dcl-cBIMPS.

In Vitro PKA Activity Assay

This protocol describes a colorimetric assay to measure the kinase activity of purified PKA in the presence of Sp-5,6-Dcl-cBIMPS.

Materials:

-

Purified PKA holoenzyme

-

Sp-5,6-Dcl-cBIMPS

-

PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)

-

Microplate reader

Procedure:

-

Prepare a stock solution of Sp-5,6-Dcl-cBIMPS in DMSO.

-

Dilute the PKA holoenzyme in the provided Kinase Assay Dilution Buffer.

-

Prepare a serial dilution of Sp-5,6-Dcl-cBIMPS to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

In a 96-well plate pre-coated with a PKA substrate, add the diluted PKA holoenzyme.

-

Add the different concentrations of Sp-5,6-Dcl-cBIMPS to the respective wells. Include a no-activator control.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate at 30°C for 90 minutes.

-

Stop the reaction and wash the wells as per the kit instructions.

-

Add a phospho-specific substrate antibody and incubate for 60 minutes at room temperature.

-

Add an HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells and add a TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance values against the log of the Sp-5,6-Dcl-cBIMPS concentration to determine the EC50.

Western Blot Analysis of CREB Phosphorylation in Intact Cells

This protocol details the procedure to assess the activation of PKA in cultured cells by measuring the phosphorylation of its downstream target, CREB, at Serine 133.

Materials:

-

Cultured cells (e.g., HEK293T, PC12)

-

Sp-5,6-Dcl-cBIMPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of Sp-5,6-Dcl-cBIMPS (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

VASP Phosphorylation Assay in Human Platelets

This protocol describes the analysis of PKA activation in intact human platelets by monitoring the phosphorylation of VASP, a prominent PKA substrate in these cells.

Materials:

-

Freshly isolated human platelets

-

Sp-5,6-Dcl-cBIMPS

-

Prostaglandin E1 (PGE1) as a positive control

-

SDS-PAGE and Western blotting reagents

-

Anti-VASP antibody (recognizing both phosphorylated and unphosphorylated forms)

Procedure:

-

Isolate human platelets from whole blood by centrifugation.

-

Resuspend the platelets in a suitable buffer.

-

Pre-incubate the platelets at 37°C.

-

Add Sp-5,6-Dcl-cBIMPS at desired concentrations (e.g., 0.1 to 10 µM) or PGE1 (e.g., 10 µM) and incubate for a set time (e.g., 5-15 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE. The phosphorylated form of VASP migrates slower (apparent molecular weight of 50 kDa) than the unphosphorylated form (46 kDa).

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-VASP antibody.

-

Visualize the bands using a chemiluminescent substrate. The shift in the VASP band from 46 kDa to 50 kDa indicates PKA-mediated phosphorylation.

Conclusion

Sp-5,6-Dcl-cBIMPS is a powerful and reliable tool for the investigation of PKA signaling pathways. Its high potency, specificity, and cell permeability make it an invaluable reagent for a wide range of applications in cell biology, pharmacology, and drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies of PKA function.

References

- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA). Its unique chemical structure, characterized by a dichlorinated benzimidazole ring, a ribose sugar, and a phosphorothioate-modified cyclic monophosphate group, confers high lipophilicity and resistance to phosphodiesterase degradation. These properties make it an invaluable tool for studying PKA-mediated signaling pathways in intact cells and tissues. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of Sp-5,6-DCl-cBIMPS, including detailed data, experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development.

Core Structure and Chemical Properties

Sp-5,6-DCl-cBIMPS is a structural analog of cyclic adenosine monophosphate (cAMP) with key modifications that enhance its utility as a research tool.

Chemical Structure:

-

Base: 5,6-dichlorobenzimidazole replaces the adenine base of cAMP. This modification significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.

-

Sugar: A β-D-ribofuranosyl sugar moiety is linked to the benzimidazole base.

-

Cyclic Phosphate Group: A 3',5'-cyclic monophosphate is present, crucial for binding to the regulatory subunits of PKA. The Sp-isomer configuration of the phosphorothioate group, where a sulfur atom replaces a non-bridging oxygen, renders the molecule resistant to hydrolysis by phosphodiesterases (PDEs).

Molecular Formula: C₁₂H₁₁Cl₂N₂O₅PS[1]

Molecular Weight: 397.2 g/mol [1]

Synonyms:

-

Sp-5,6-dichloro-cBIMPS

-

(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][2]dioxaphosphinin-7-ol

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS | |

| Molecular Weight | 397.2 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Storage | Store at -20°C |

Mechanism of Action: Potent and Specific PKA Activation

Sp-5,6-DCl-cBIMPS exerts its biological effects through the direct activation of PKA.

The canonical PKA signaling pathway is initiated by the binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes.

Sp-5,6-DCl-cBIMPS mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. A key feature of Sp-5,6-DCl-cBIMPS is its preference for the type II isoform of PKA (PKA-II).

Signaling Pathway of Sp-5,6-DCl-cBIMPS-Mediated PKA Activation

Caption: Activation of PKA by Sp-5,6-DCl-cBIMPS.

Quantitative Data

While a comprehensive table with standardized Ki, IC50, and EC50 values from multiple studies is challenging to compile due to variations in experimental conditions, the following provides a summary of its potent activity. Sp-5,6-DCl-cBIMPS is consistently reported to be a more potent activator of PKA than cAMP itself and other commonly used analogs like 8-Br-cAMP.

| Parameter | Observation | Cell/System Type | Reference |

| PKA Activation | Potent and specific activator | Purified PKA, platelet membranes | |

| Insulin Release | Stimulates release at 5 µM | Isolated pancreatic islets | |

| Rho Activation | Inhibits U-46619-induced activation at 100 µM | Human platelets | |

| Platelet Aggregation | Prevents thrombin-induced aggregation | Human platelets |

Key Biological Effects and Downstream Signaling

The activation of PKA by Sp-5,6-DCl-cBIMPS triggers a cascade of downstream signaling events, leading to diverse cellular responses.

Regulation of Gene Expression via CREB Phosphorylation

One of the most well-characterized downstream effects of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB).

Caption: PKA-mediated phosphorylation of CREB.

Modulation of Insulin Secretion

In pancreatic β-cells, PKA activation is a key step in glucose-stimulated insulin secretion. Sp-5,6-DCl-cBIMPS has been shown to potentiate insulin release, highlighting its utility in studying β-cell function and diabetes.

Inhibition of Rho GTPase Signaling

Sp-5,6-DCl-cBIMPS has been observed to inhibit the activation of the small GTPase Rho. This effect is particularly relevant in platelets, where Rho activation is a critical step in aggregation.

Experimental Protocols

The following are representative protocols for key experiments utilizing Sp-5,6-DCl-cBIMPS. Researchers should optimize these protocols for their specific cell types and experimental conditions.

PKA Activity Assay

This protocol describes a method to measure the kinase activity of PKA in cell lysates following treatment with Sp-5,6-DCl-cBIMPS.

Materials:

-

Cells of interest

-

Sp-5,6-DCl-cBIMPS (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKA kinase activity assay kit (commercially available)

-

Protein assay reagent (e.g., BCA)

-

Microplate reader

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of Sp-5,6-DCl-cBIMPS (e.g., 1-100 µM) or vehicle (DMSO) for the desired time (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Kinase Assay: Perform the PKA kinase activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.

-

Data Analysis: Measure the absorbance or fluorescence in a microplate reader and calculate the PKA activity relative to the vehicle-treated control.

Western Blot Analysis of CREB Phosphorylation

This protocol outlines the detection of phosphorylated CREB (pCREB) by Western blotting.

Materials:

-

Cells treated as in the PKA activity assay

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates as described above. Denature protein samples by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to assess the effect of Sp-5,6-DCl-cBIMPS on platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Sp-5,6-DCl-cBIMPS

-

Platelet agonist (e.g., thrombin, ADP)

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Prepare PRP and PPP from whole blood by differential centrifugation.

-

Incubation: Pre-incubate PRP with Sp-5,6-DCl-cBIMPS or vehicle for a specified time.

-

Aggregation Measurement: Place the PRP sample in the aggregometer and add a platelet agonist to induce aggregation.

-

Data Analysis: Monitor the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.

Conclusion

Sp-5,6-DCl-cBIMPS is a powerful and versatile pharmacological tool for the investigation of PKA-mediated signaling. Its high potency, specificity, cell permeability, and resistance to degradation make it superior to many other PKA activators for studies in intact cellular systems. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound to unravel the complex roles of PKA in health and disease.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sp-5,6-Dcl-cBIMPS: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA). Its resistance to hydrolysis by phosphodiesterases and its specificity for PKA over cGMP-dependent protein kinase (PKG) make it a valuable tool for elucidating cAMP-mediated signaling pathways. This guide provides an in-depth overview of the downstream signaling cascades initiated by Sp-5,6-Dcl-cBIMPS, focusing on its roles in platelet inhibition and insulin secretion. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

Core Mechanism of Action: PKA Activation

Sp-5,6-Dcl-cBIMPS acts as a direct agonist of Protein Kinase A (PKA). By binding to the regulatory subunits of the PKA holoenzyme, it induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular events. A key advantage of Sp-5,6-Dcl-cBIMPS is its high specificity for PKA, which allows for the dissection of PKA-dependent pathways without the confounding activation of PKG, a common issue with other cAMP analogs.[1]

Downstream Signaling Pathways

Inhibition of Platelet Aggregation via RhoA Inactivation

In human platelets, Sp-5,6-Dcl-cBIMPS is a potent inhibitor of agonist-induced aggregation.[1] This effect is primarily mediated through the PKA-dependent phosphorylation and subsequent inhibition of the small GTPase RhoA. Activated PKA can inhibit RhoA signaling through at least two distinct mechanisms:

-

Direct Phosphorylation of RhoA: PKA can directly phosphorylate RhoA at Serine 188. This phosphorylation event is thought to prevent its translocation to the cell membrane, thereby inhibiting its activation.

-

Phosphorylation of RhoGDI: PKA can phosphorylate Rho Guanine Nucleotide Dissociation Inhibitor (RhoGDI). This enhances the interaction between RhoGDI and GDP-bound (inactive) RhoA, sequestering it in the cytoplasm and preventing its activation.

The inhibition of RhoA leads to a decrease in the activity of its downstream effector, Rho-associated kinase (ROCK). This, in turn, reduces the phosphorylation of myosin light chain (MLC), leading to decreased platelet contractility and inhibition of platelet aggregation.

Furthermore, PKA activation by Sp-5,6-Dcl-cBIMPS leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 157 and Serine 239.[2][3] Phosphorylated VASP is involved in the inhibition of platelet adhesion and aggregation, contributing to the overall anti-platelet effect.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of Sp-5,6-DCl-cBIMPS for PKA Type II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and membrane-permeable activator of cAMP-dependent protein kinase (PKA). The focus of this document is to delineate the selectivity of this compound for the type II isoform of PKA (PKA-II) over the type I isoform (PKA-I). While Sp-5,6-DCl-cBIMPS is recognized as a powerful tool for activating PKA in cellular and in vitro systems, detailed quantitative data on its isoform selectivity is not extensively available in peer-reviewed literature. This guide presents the current understanding of its mechanism of action, the structural and functional differences between PKA isoforms, and provides detailed experimental protocols for researchers to determine the selectivity of Sp-5,6-DCl-cBIMPS and other PKA activators.

Introduction to Sp-5,6-DCl-cBIMPS

Sp-5,6-DCl-cBIMPS is a lipophilic analog of cyclic adenosine monophosphate (cAMP) that acts as a potent activator of PKA.[1][2] Its chemical modifications, including the dichloro-benzimidazole group and the phosphorothioate substitution at the cyclic phosphate, confer resistance to hydrolysis by phosphodiesterases and enhance its ability to cross cell membranes.[1] These properties make it an invaluable tool for studying cAMP-mediated signaling pathways in intact cells. Sp-5,6-DCl-cBIMPS has been shown to be a specific activator of PKA, with little to no effect on cGMP-dependent protein kinase (PKG), allowing for the specific dissection of PKA-mediated events.[1][2]

The PKA Holoenzyme and its Isoforms

cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, mediating the effects of cAMP. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, a conformational change occurs, leading to the dissociation of the active C subunits, which can then phosphorylate substrate proteins on serine and threonine residues.

There are two major types of PKA, designated as type I (PKA-I) and type II (PKA-II), which are distinguished by their regulatory subunits: RI and RII, respectively. Each of these has α and β isoforms (RIα, RIβ, RIIα, RIIβ), leading to a diversity of PKA holoenzymes with distinct biochemical properties and subcellular localizations. PKA-I is predominantly found in the cytoplasm, while PKA-II is often localized to specific subcellular compartments through its interaction with A-Kinase Anchoring Proteins (AKAPs). This differential localization is crucial for the specificity of cAMP signaling.

Selectivity of Sp-5,6-DCl-cBIMPS for PKA Type II

Quantitative Data on PKA Isoform Selectivity

The following tables are provided as templates for researchers to populate with experimentally determined data on the binding affinity and activation constants of Sp-5,6-DCl-cBIMPS for PKA-I and PKA-II holoenzymes.

Table 1: Binding Affinity (Kd) of Sp-5,6-DCl-cBIMPS for PKA Isoforms

| PKA Isoform | Kd (nM) |

| PKA-Iα | Data not available |

| PKA-Iβ | Data not available |

| PKA-IIα | Data not available |

| PKA-IIβ | Data not available |

Table 2: Activation Constants (EC50) of Sp-5,6-DCl-cBIMPS for PKA Isoforms

| PKA Isoform | EC50 (nM) | Fold Selectivity (EC50 PKA-I / EC50 PKA-II) |

| PKA-Iα | Data not available | Data not available |

| PKA-Iβ | Data not available | Data not available |

| PKA-IIα | Data not available | Data not available |

| PKA-IIβ | Data not available | Data not available |

Experimental Protocols

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway, initiated by the activation of a G-protein coupled receptor (GPCR).

Caption: The cAMP/PKA signaling pathway.

Experimental Workflow for Determining PKA Isoform Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a compound for PKA isoforms.

Caption: Workflow for PKA isoform selectivity determination.

Fluorescence Anisotropy Assay for PKA Activation

This protocol is adapted from a method used to screen for isoform-selective PKA activators and measures the dissociation of the PKA holoenzyme upon activator binding.

Materials:

-

Purified PKA-Iα, PKA-Iβ, PKA-IIα, and PKA-IIβ holoenzymes

-

Sp-5,6-DCl-cBIMPS

-

Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM ATP, 2 mM DTT, 0.005% (v/v) Triton X-100, pH 7.4

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence anisotropy

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Sp-5,6-DCl-cBIMPS in DMSO. Create a serial dilution series in assay buffer.

-

Prepare working solutions of PKA holoenzymes and the fluorescently labeled inhibitor peptide in assay buffer. The final concentration of the PKA holoenzyme is typically in the low nanomolar range, and the fluorescent peptide concentration should be optimized for a stable signal.

-

-

Assay Setup:

-

In a 384-well plate, add the PKA holoenzyme solution to each well.

-

Add the Sp-5,6-DCl-cBIMPS dilutions to the wells. Include a vehicle control (DMSO) and a positive control (saturating concentration of cAMP).

-

Add the fluorescently labeled inhibitor peptide to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the reaction to reach equilibrium. The incubation time should be optimized in preliminary experiments.

-

-

Measurement:

-

Measure the fluorescence anisotropy on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used.

-

-

Data Analysis:

-

The increase in fluorescence anisotropy corresponds to the binding of the fluorescent peptide to the dissociated catalytic subunit.

-

Plot the change in anisotropy against the log of the Sp-5,6-DCl-cBIMPS concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each PKA isoform.

-

Calculate the fold selectivity by dividing the EC₅₀ for the less sensitive isoform by the EC₅₀ for the more sensitive isoform.

-

Radioligand Binding Assay for PKA Affinity

This protocol describes a competitive binding assay to determine the affinity (Kd) of Sp-5,6-DCl-cBIMPS for the regulatory subunits of PKA.

Materials:

-

Purified PKA-I and PKA-II regulatory subunits

-

Sp-5,6-DCl-cBIMPS

-

Radiolabeled cAMP (e.g., [³H]cAMP)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold Binding Buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Sp-5,6-DCl-cBIMPS in a suitable solvent (e.g., DMSO). Create a serial dilution series in binding buffer.

-

Prepare a working solution of the PKA regulatory subunits and [³H]cAMP in binding buffer. The concentration of [³H]cAMP should be close to its Kd for the regulatory subunits.

-

-

Assay Setup:

-

In microcentrifuge tubes, combine the PKA regulatory subunits, a fixed concentration of [³H]cAMP, and varying concentrations of Sp-5,6-DCl-cBIMPS.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled cAMP).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the log of the Sp-5,6-DCl-cBIMPS concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the binding affinity of Sp-5,6-DCl-cBIMPS.

-

Conclusion

Sp-5,6-DCl-cBIMPS is a valuable pharmacological tool for the specific activation of PKA. While its general potency is well-documented, a detailed quantitative understanding of its selectivity for PKA type II over type I isoforms requires further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial parameters. Elucidating the isoform selectivity of PKA activators like Sp-5,6-DCl-cBIMPS is essential for advancing our understanding of cAMP signaling and for the development of targeted therapeutics for a range of diseases.

References

- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Sp-5,6-Dcl-cBIMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA). This technical guide provides an in-depth overview of its discovery, mechanism of action, and key experimental applications. We present a compilation of its pharmacological data, detailed experimental protocols derived from seminal studies, and visual representations of its role in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing Sp-5,6-Dcl-cBIMPS in their investigations.

Introduction

The second messenger cyclic adenosine monophosphate (cAMP) is a ubiquitous intracellular signaling molecule that regulates a vast array of cellular processes through the activation of cAMP-dependent protein kinase (PKA). The development of synthetic cAMP analogs that can specifically modulate PKA activity has been instrumental in dissecting cAMP-mediated signaling pathways. Sp-5,6-Dcl-cBIMPS was designed as a superior alternative to earlier cAMP analogs, offering enhanced lipophilicity for improved cell membrane permeability and resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] These characteristics ensure a more sustained and targeted activation of PKA in both cell extracts and intact cells.[1]

Physicochemical and Pharmacological Properties

Sp-5,6-Dcl-cBIMPS is a phosphorothioate analog of cAMP where the adenine base is replaced by a 5,6-dichlorobenzimidazole moiety. This modification significantly increases its lipophilicity compared to cAMP and other analogs like 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP).[1]

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| PKA Activation Constant (Ka) | 30 nM | Purified PKA | [3] |

| PKG Activation Constant (Ka) | 10 µM | Purified PKG | |

| Insulin Release Stimulation | 0.005 - 0.5 mM | Isolated Rat Pancreatic Islets | |

| Inhibition of U-46619-induced Rho activation | 100 µM | Wild-type mouse platelets | |

| Inhibition of U-46619-induced Gq and G12/G13 activation | 100 µM | Human platelets |

Mechanism of Action and Signaling Pathways

Sp-5,6-Dcl-cBIMPS exerts its biological effects by directly binding to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. The activated PKA catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.

Signaling Pathway: PKA Activation and Downstream Effects

Caption: General mechanism of PKA activation by Sp-5,6-Dcl-cBIMPS.

Key Experimental Applications and Protocols

Sp-5,6-Dcl-cBIMPS has been utilized in a variety of experimental contexts to probe the role of PKA in cellular processes. Below are detailed protocols for some of its key applications, based on the methodologies described in the primary literature.

In Vitro PKA Activity Assay

This protocol is adapted from the general principles of PKA activity assays and the characterization of Sp-5,6-Dcl-cBIMPS.

Objective: To determine the concentration-dependent activation of purified PKA by Sp-5,6-Dcl-cBIMPS.

Materials:

-

Purified PKA holoenzyme

-

Sp-5,6-Dcl-cBIMPS stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

PKA substrate (e.g., Kemptide)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Sp-5,6-Dcl-cBIMPS in the assay buffer.

-

In a microcentrifuge tube, combine the purified PKA holoenzyme with the various concentrations of Sp-5,6-Dcl-cBIMPS.

-

Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the PKA activity against the concentration of Sp-5,6-Dcl-cBIMPS to determine the activation constant (Ka).

Experimental Workflow: In Vitro PKA Activity Assay

Caption: Workflow for determining the PKA activation constant of Sp-5,6-Dcl-cBIMPS.

Stimulation of Insulin Release from Pancreatic Islets

This protocol is based on the study by Laychock (1993), which demonstrated the potent effect of Sp-5,6-Dcl-cBIMPS on insulin secretion.

Objective: To measure the effect of Sp-5,6-Dcl-cBIMPS on basal and glucose-stimulated insulin release from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (e.g., from rat)

-

Krebs-Ringer bicarbonate buffer (KRB) with varying glucose concentrations

-

Sp-5,6-Dcl-cBIMPS

-

Insulin immunoassay kit

Procedure:

-

Isolate pancreatic islets using standard collagenase digestion methods.

-

Pre-incubate the islets in KRB containing a basal glucose concentration (e.g., 2.8 mM).

-

Incubate groups of islets with different concentrations of Sp-5,6-Dcl-cBIMPS (e.g., 0.005, 0.05, 0.5 mM) in KRB with either basal or stimulatory (e.g., 8.5 mM) glucose concentrations for a defined period (e.g., 60 minutes).

-

Collect the supernatant from each group.

-

Measure the insulin concentration in the supernatant using an appropriate immunoassay (e.g., ELISA or RIA).

-

Normalize the insulin release to the islet number or protein content.

Signaling Pathway: PKA-mediated Insulin Secretion

Caption: PKA-dependent potentiation of insulin secretion by Sp-5,6-Dcl-cBIMPS.

Inhibition of Platelet Aggregation

The following protocol is a generalized procedure for assessing the anti-platelet aggregation effects of Sp-5,6-Dcl-cBIMPS as described in the literature.

Objective: To evaluate the inhibitory effect of Sp-5,6-Dcl-cBIMPS on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., thrombin, ADP)

-

Sp-5,6-Dcl-cBIMPS

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of anticoagulated whole blood.

-

Adjust the platelet count in the PRP.

-

Pre-incubate PRP with various concentrations of Sp-5,6-Dcl-cBIMPS or vehicle control for a specified time.

-

Add a platelet agonist to initiate aggregation.

-

Monitor the change in light transmittance through the PRP using a platelet aggregometer. The increase in light transmittance is proportional to the extent of aggregation.

-

Calculate the percentage of inhibition of aggregation for each concentration of Sp-5,6-Dcl-cBIMPS compared to the vehicle control.

Signaling Pathway: PKA-mediated Inhibition of Platelet Aggregation

Caption: PKA-VASP signaling in the inhibition of platelet aggregation.

Conclusion

Sp-5,6-Dcl-cBIMPS stands out as a powerful pharmacological tool for the investigation of PKA-mediated signaling. Its favorable properties of high potency, specificity, and cell permeability have made it an invaluable asset in elucidating the intricate roles of PKA in a multitude of cellular functions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage the unique advantages of Sp-5,6-Dcl-cBIMPS in their studies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Sp-5,6-Dcl-cBIMPS: A Technical Guide on Lipophilicity and Metabolic Stability for Drug Development Professionals

November 2025

Introduction

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-Dcl-cBIMPS) is a potent and specific activator of cyclic AMP-dependent protein kinase (PKA). Its unique properties, including high lipophilicity and notable metabolic stability, make it a valuable tool in cell biology research and a subject of interest in drug development. This technical guide provides an in-depth overview of the lipophilicity and metabolic stability of Sp-5,6-Dcl-cBIMPS, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of its core signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical and metabolic characteristics.

Lipophilicity

Lipophilicity is a critical physicochemical property that influences a compound's membrane permeability, solubility, and overall pharmacokinetic profile. Sp-5,6-Dcl-cBIMPS has been characterized as a lipophilic molecule, a feature that contributes to its ability to permeate cell membranes and effectively activate intracellular PKA.

Quantitative Lipophilicity Data

The lipophilicity of Sp-5,6-Dcl-cBIMPS has been assessed both experimentally and computationally. The available data are summarized in the table below. Notably, it has been reported to have a higher apparent lipophilicity than 8-pCPT-cAMP, another commonly used cAMP analog[1].

| Parameter | Value | Method | Source |

| Lipophilicity | 2.99 | Not Specified | BIOLOG Life Science Institute |

| XLogP3 | 2.2 | Computed | PubChem |

Experimental Protocol: LogP Determination by Shake-Flask Method

While the specific protocol used to obtain the lipophilicity value of 2.99 for Sp-5,6-Dcl-cBIMPS is not detailed in the available literature, the shake-flask method remains the gold standard for experimental logP determination. The following is a generalized protocol that is commonly employed.

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

-

Sp-5,6-Dcl-cBIMPS

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Solutions: A stock solution of Sp-5,6-Dcl-cBIMPS is prepared in the aqueous phase.

-

Partitioning: Equal volumes of the n-octanol and the aqueous solution of the compound are added to a glass vial.

-

Equilibration: The vial is securely capped and agitated (e.g., using a vortex mixer) for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium. This is typically followed by a period of rest to allow for phase separation.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of Sp-5,6-Dcl-cBIMPS in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and duration of action. Sp-5,6-Dcl-cBIMPS exhibits significant resistance to enzymatic degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cyclic nucleotides like cAMP.

Quantitative Metabolic Stability Data

| Enzyme Type | Stability Profile | Source |

| Cyclic Nucleotide Phosphodiesterases (general) | Not significantly hydrolyzed | [1] |

| Mammalian PDE Type I & III | Completely stable | |

| Mammalian cPDE Type II | Extremely slowly hydrolyzed |

Experimental Protocol: Phosphodiesterase (PDE) Hydrolysis Assay

The following is a generalized protocol for assessing the stability of a compound against PDE-mediated hydrolysis, based on common methodologies.

Objective: To determine the rate of hydrolysis of Sp-5,6-Dcl-cBIMPS by specific PDE isozymes.

Materials:

-

Sp-5,6-Dcl-cBIMPS

-

Purified PDE isozymes (e.g., PDE1, PDE2, PDE3)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Radiolabeled cAMP (e.g., [³H]-cAMP) for competitive assays or a suitable detection system for the product (e.g., LC-MS/MS)

-

Scintillation counter (if using radiolabel) or LC-MS/MS system

Procedure:

-

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the assay buffer, the specific PDE isozyme, and Sp-5,6-Dcl-cBIMPS at various concentrations.

-

Initiation: The reaction is initiated by the addition of the substrate (either the compound of interest or a competing radiolabeled substrate).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical quenching agent.

-

Detection: The amount of hydrolyzed product is quantified. In a competitive assay with [³H]-cAMP, the amount of remaining radiolabeled substrate is measured. With direct measurement, the formation of the hydrolyzed product of Sp-5,6-Dcl-cBIMPS is monitored by LC-MS/MS.

-

Data Analysis: The rate of hydrolysis is determined, and the stability of Sp-5,6-Dcl-cBIMPS is compared to that of known PDE substrates like cAMP.

Experimental Protocol: Liver Microsomal Stability Assay

For a comprehensive assessment of metabolic stability, an in vitro assay using liver microsomes is standard practice in drug development. Although specific data for Sp-5,6-Dcl-cBIMPS is not available, a typical protocol is provided below.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in human liver microsomes.

Materials:

-

Sp-5,6-Dcl-cBIMPS

-

Pooled human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: A master mix containing liver microsomes and buffer is prepared.

-

Initiation of Reaction: Sp-5,6-Dcl-cBIMPS is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Sp-5,6-Dcl-cBIMPS at each time point.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t₁/₂). The intrinsic clearance (CLᵢₙₜ) is then calculated from the half-life and the protein concentration.

Signaling Pathway and Mechanism of Action

Sp-5,6-Dcl-cBIMPS acts as a selective activator of PKA. PKA is a key enzyme in numerous signaling cascades, and its activation leads to the phosphorylation of various downstream substrate proteins, thereby modulating their activity.

One of the well-documented downstream effects of Sp-5,6-Dcl-cBIMPS-mediated PKA activation is the inhibition of platelet aggregation. This occurs through the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP)[1].

References

An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Specific PKA Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a powerful and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4][5] Its unique chemical structure, featuring a dichlorinated benzimidazole ring in place of adenine and a phosphorothioate group, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make it an invaluable tool for studying cAMP-mediated signaling pathways in intact cells and cell extracts, overcoming the limitations of traditional cAMP analogs like 8-bromo-cAMP. This technical guide provides comprehensive information on the chemical properties, biological activity, experimental protocols, and relevant signaling pathways associated with Sp-5,6-DCl-cBIMPS.

Chemical and Physical Properties

Sp-5,6-DCl-cBIMPS is commercially available, typically as a sodium salt. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 120912-54-1 | |

| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS (Free Acid) | |

| C₁₂H₁₀Cl₂N₂NaO₅PS (Sodium Salt) | ||

| Molecular Weight | 397.17 g/mol (Free Acid) | |

| 419.15 g/mol (Sodium Salt) | ||

| 419.2 g/mol (Sodium Salt) | ||

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (~1 mM), DMSO, and ethanol | |

| Storage | Store at -20°C or -70°C |

Biological Activity and Quantitative Data

Sp-5,6-DCl-cBIMPS is a potent activator of PKA, showing a preference for the type II isozyme. Its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG), allows for the specific dissection of cAMP-mediated signaling pathways.

| Parameter | Value | Cell/System | Reference |

| PKA Activation Constant (Ka) - Type I | 1.8 µM | Purified Bovine Heart PKA | (Sandberg et al., 1991) |

| PKA Activation Constant (Ka) - Type II | 0.2 µM | Purified Bovine Heart PKA | (Sandberg et al., 1991) |

| EC₅₀ for VASP Phosphorylation | ~ 5 µM | Intact Human Platelets | (Sandberg et al., 1991) |

| Insulin Release Stimulation | More potent than 8-bromo-cAMP | Isolated Rat Pancreatic Islets |

Experimental Protocols

PKA Activation Assay in Cell Extracts

This protocol is adapted from the methodology described by Sandberg et al. (1991) for determining the activation of PKA in cell lysates.

a. Preparation of Platelet Lysates:

-

Isolate human platelets by differential centrifugation of whole blood.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the platelets in a lysis buffer containing 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris. The supernatant is the cell extract.

b. PKA Activity Assay:

-

Prepare a reaction mixture containing the cell extract, a specific PKA substrate (e.g., kemptide), and [γ-³²P]ATP in a suitable kinase buffer.

-

Add varying concentrations of Sp-5,6-DCl-cBIMPS to the reaction mixtures.

-

Incubate the reactions at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate PKA activity and determine the Ka value for Sp-5,6-DCl-cBIMPS.

Stimulation of Insulin Release from Pancreatic Islets

This protocol is based on the findings of Laychock (1993) demonstrating the potent effect of Sp-5,6-DCl-cBIMPS on insulin secretion.

a. Isolation of Pancreatic Islets:

-

Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a density gradient (e.g., Ficoll).

-

Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

b. Insulin Release Assay:

-

Pre-incubate batches of islets in a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes.

-

Replace the pre-incubation buffer with fresh buffer containing either basal or stimulatory (e.g., 16.7 mM) glucose concentrations, with or without various concentrations of Sp-5,6-DCl-cBIMPS.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Collect the supernatant and store for insulin measurement.

-

Extract total insulin from the islets using an acidified ethanol solution.

-

Measure insulin concentrations in the supernatant and islet extracts using a radioimmunoassay (RIA) or ELISA.

-

Express the results as the amount of insulin released as a percentage of the total insulin content.

Signaling Pathways and Visualizations

PKA-Mediated Inhibition of Thrombin-Induced RhoA Activation in Platelets

Sp-5,6-DCl-cBIMPS is a valuable tool for elucidating the inhibitory role of the cAMP-PKA pathway in platelet activation. Thrombin, a potent platelet agonist, signals through G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA, which is crucial for platelet shape change and aggregation. The study by Gratacap et al. (2001) demonstrated that activation of PKA by cAMP analogs inhibits thrombin-induced RhoA activation.

The following diagram illustrates this signaling pathway.

Caption: PKA-mediated inhibition of RhoA signaling in platelets.

Experimental Workflow: PKA Activity Assay

The following diagram outlines a typical workflow for assessing the effect of Sp-5,6-DCl-cBIMPS on PKA activity.

Caption: Workflow for a radioactive PKA activity assay.

Conclusion

Sp-5,6-DCl-cBIMPS stands out as a superior tool for the investigation of cAMP/PKA signaling. Its high potency, specificity, and metabolic stability allow for reliable and reproducible results in a variety of experimental systems. This guide provides a comprehensive overview to aid researchers in the effective application of this compound in their studies.

References

- 1. Sp-5,6-DCl-cBIMPS BIOLOG Life Science Institute [biolog.de]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sp-5,6-DCl-cBIMPS Protocol for Intact Cells: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a superior alternative to other cAMP analogs for studying PKA signaling in intact cells.[1] This document provides detailed application notes and experimental protocols for the use of Sp-5,6-DCl-cBIMPS in various cell-based assays.

Mechanism of Action

Sp-5,6-DCl-cBIMPS is a structural analog of cyclic AMP (cAMP). It selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate downstream target proteins, initiating a cascade of cellular events. Sp-5,6-DCl-cBIMPS shows a preference for the B site of the PKA type II isozyme.

Data Presentation

The following table summarizes the effective concentrations of Sp-5,6-DCl-cBIMPS in various cellular applications.

| Application | Cell Type | Concentration Range | Effect | Reference |

| Insulin Release Stimulation | Isolated Pancreatic Islets | 5 µM - 500 µM | Stimulates basal and glucose-stimulated insulin release. | |

| Inhibition of Rho Activation | Mouse and Human Platelets | 100 µM | Inhibits U-46619-induced Rho activation. | |

| VASP Phosphorylation | Intact Human Platelets | 0.5 mM | Induces phosphorylation of VASP. | |

| Inhibition of Platelet Aggregation | Human Platelets | Not specified | Prevents thrombin-induced platelet aggregation. |

Experimental Protocols

Preparation and Storage of Sp-5,6-DCl-cBIMPS Stock Solution

Materials:

-

Sp-5,6-DCl-cBIMPS sodium salt

-

Dimethyl sulfoxide (DMSO) or sterile water

-

Microcentrifuge tubes

Procedure:

-

Sp-5,6-DCl-cBIMPS is soluble in water at approximately 1 mM and is also soluble in DMSO and ethanol.

-

To prepare a stock solution, dissolve Sp-5,6-DCl-cBIMPS in the desired solvent to a concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -70°C for long-term storage.

Protocol 1: Stimulation of Insulin Secretion in Intact Pancreatic Islets

This protocol is adapted from standard static insulin secretion assays.

Materials:

-